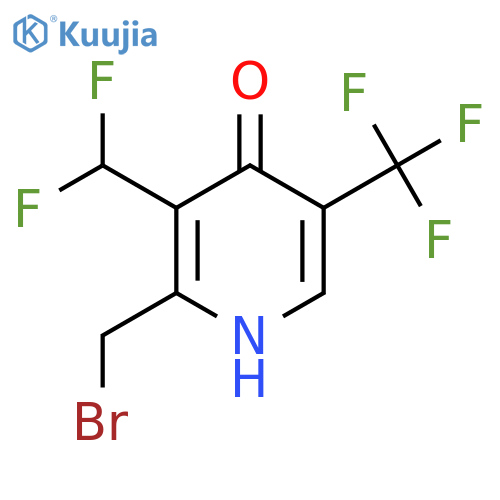

Cas no 1805622-13-2 (2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine)

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H5BrF5NO/c9-1-4-5(7(10)11)6(16)3(2-15-4)8(12,13)14/h2,7H,1H2,(H,15,16)

- InChIKey: XHNJMUOWPVXVKI-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C(F)F)C(C(C(F)(F)F)=CN1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 371

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025366-1g |

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine |

1805622-13-2 | 95% | 1g |

$2,923.95 | 2022-04-01 | |

| Alichem | A029025366-250mg |

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine |

1805622-13-2 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029025366-500mg |

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine |

1805622-13-2 | 95% | 500mg |

$1,651.30 | 2022-04-01 |

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine 関連文献

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridineに関する追加情報

Recent Advances in the Application of 2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine (CAS: 1805622-13-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine (CAS: 1805622-13-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Its unique structural features, including the presence of multiple halogen substituents, make it a versatile building block for the construction of complex heterocyclic systems. Recent studies have highlighted its potential in the design of enzyme inhibitors and receptor modulators, owing to its ability to participate in diverse chemical transformations.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of trifluoromethylpyridine-based kinase inhibitors. The researchers utilized 2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine as a precursor to develop potent and selective inhibitors of JAK3 kinase, which showed promising results in preclinical models of autoimmune diseases. The bromomethyl group was particularly valuable for further functionalization through nucleophilic substitution reactions, enabling the introduction of various pharmacophores.

In the agrochemical sector, a recent patent application (WO2023056789) disclosed novel pesticidal compositions containing derivatives of this pyridine compound. The difluoromethyl and trifluoromethyl groups were found to significantly enhance the lipophilicity and metabolic stability of the resulting molecules, leading to improved field performance. The patent highlights the compound's role in addressing resistance issues in pest control, particularly against lepidopteran pests.

From a synthetic chemistry perspective, innovative methodologies have been developed to optimize the production of 2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine. A 2024 publication in Organic Process Research & Development described a continuous flow process that improved the yield to 78% while reducing hazardous waste generation by 40% compared to traditional batch methods. This advancement addresses both economic and environmental concerns in large-scale production.

The safety profile and pharmacokinetic properties of derivatives based on this scaffold are currently under investigation. Preliminary toxicological studies suggest that while the bromomethyl derivative requires careful handling due to its alkylating potential, properly designed final products exhibit favorable safety margins. Research teams at several pharmaceutical companies are exploring its incorporation into drug candidates targeting inflammatory disorders and certain oncology indications.

Future research directions include the development of chiral versions of this building block for asymmetric synthesis applications, as well as exploration of its photophysical properties for potential use in diagnostic imaging agents. The compound's unique combination of fluorine atoms and reactive sites continues to make it a subject of intense interest in both academic and industrial research settings.

1805622-13-2 (2-(Bromomethyl)-3-(difluoromethyl)-4-hydroxy-5-(trifluoromethyl)pyridine) 関連製品

- 2091757-47-8(2-(methoxymethoxy)benzene-1-sulfonyl chloride)

- 1361529-43-2(2-Chloro-5-hydroxy-4-(perchlorophenyl)pyridine)

- 2171719-97-2(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid)

- 1158774-34-5(3-(4-Nitrobenzyl)oxypyridine hydrobromide)

- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)

- 2248406-36-0(Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate)

- 2016332-24-2(4-Amino-1-(3-bromophenyl)cyclohexan-1-ol)

- 1887223-37-1(2-[(Difluoromethyl)sulfanyl]pyridine-4-carbonitrile)

- 1219827-28-7(BP-OXD-Bpy , 6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2)

- 1865174-43-1(N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide)